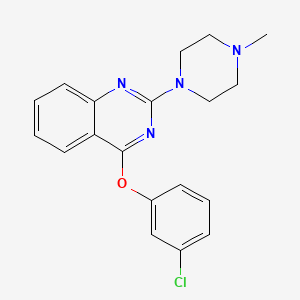
Quinazoline, 4-(3-chlorophenoxy)-2-(4-methyl-1-piperazinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinazoline, 4-(3-chlorophenoxy)-2-(4-methyl-1-piperazinyl)- is a synthetic organic compound belonging to the quinazoline family. Quinazolines are heterocyclic aromatic organic compounds known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinazoline derivatives typically involves multi-step organic reactions. One common method includes the condensation of anthranilic acid derivatives with amines or amides, followed by cyclization. For Quinazoline, 4-(3-chlorophenoxy)-2-(4-methyl-1-piperazinyl)-, the synthesis might involve:
Condensation Reaction: Reacting 3-chlorophenol with a suitable quinazoline precursor.
Cyclization: Forming the quinazoline ring structure.
Substitution: Introducing the 4-methyl-1-piperazinyl group through nucleophilic substitution.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include:
Catalysts: Using specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.
Purification: Employing techniques like crystallization, distillation, or chromatography.
Chemical Reactions Analysis
Types of Reactions
Quinazoline derivatives can undergo various chemical reactions, including:
Oxidation: Conversion to quinazoline N-oxides.
Reduction: Reduction of nitro groups to amines.
Substitution: Halogenation, alkylation, or acylation reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed depend on the specific reactions and conditions used. For example, oxidation may yield quinazoline N-oxides, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Quinazoline, 4-(3-chlorophenoxy)-2-(4-methyl-1-piperazinyl)-, like other quinazoline derivatives, may have applications in:
Chemistry: As intermediates in organic synthesis.
Biology: Studying enzyme inhibition and receptor binding.
Medicine: Potential therapeutic agents for cancer, inflammation, and infectious diseases.
Industry: Used in the development of agrochemicals and dyes.
Mechanism of Action
The mechanism of action for quinazoline derivatives often involves:
Molecular Targets: Binding to specific enzymes or receptors.
Pathways: Inhibiting or activating biochemical pathways, such as kinase inhibition in cancer therapy.
Comparison with Similar Compounds
Similar Compounds
Quinazoline, 4-(3-chlorophenoxy)-2-(4-methyl-1-piperazinyl)-: can be compared with other quinazoline derivatives like:
Uniqueness
The uniqueness of Quinazoline, 4-(3-chlorophenoxy)-2-(4-methyl-1-piperazinyl)- lies in its specific substituents, which may confer unique biological activities or chemical properties compared to other quinazoline derivatives.
Properties
CAS No. |
129112-36-3 |
|---|---|
Molecular Formula |
C19H19ClN4O |
Molecular Weight |
354.8 g/mol |
IUPAC Name |
4-(3-chlorophenoxy)-2-(4-methylpiperazin-1-yl)quinazoline |
InChI |
InChI=1S/C19H19ClN4O/c1-23-9-11-24(12-10-23)19-21-17-8-3-2-7-16(17)18(22-19)25-15-6-4-5-14(20)13-15/h2-8,13H,9-12H2,1H3 |
InChI Key |
ZNHNXVXLAMBEDT-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=CC=CC=C3C(=N2)OC4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


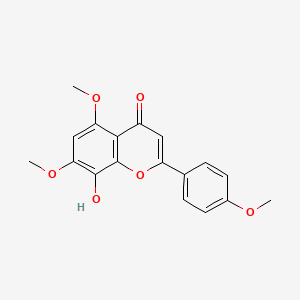
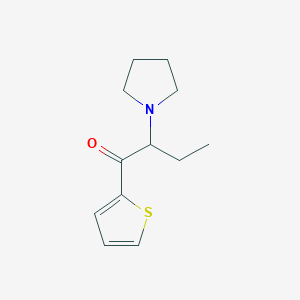
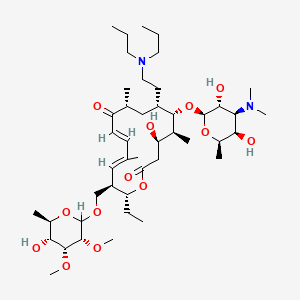
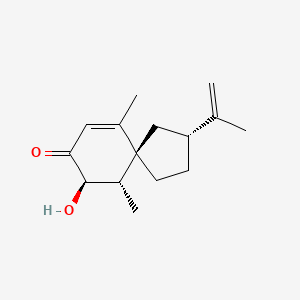
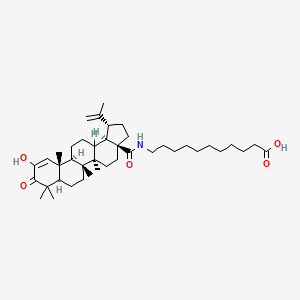
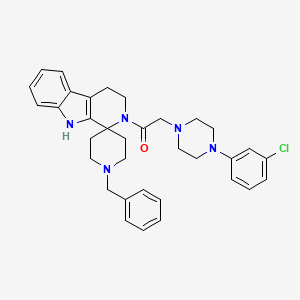
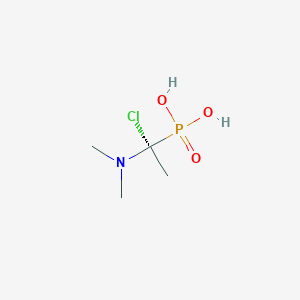
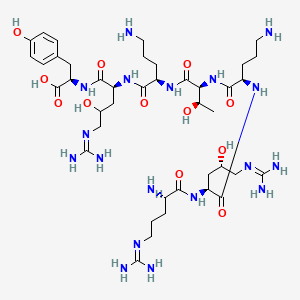
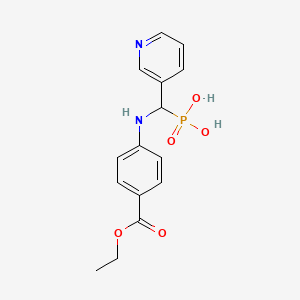
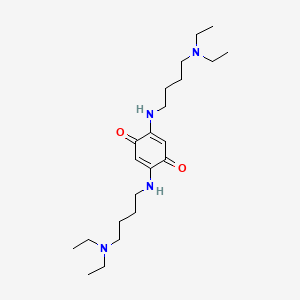

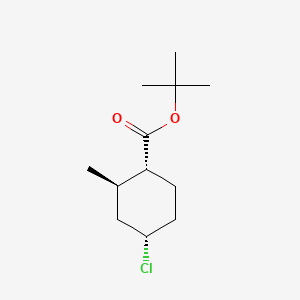
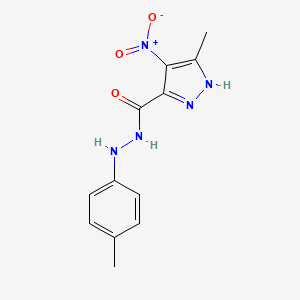
![(3Z)-6-methoxy-3-[(E)-3-phenylprop-2-enylidene]chromen-4-one](/img/structure/B12730606.png)
